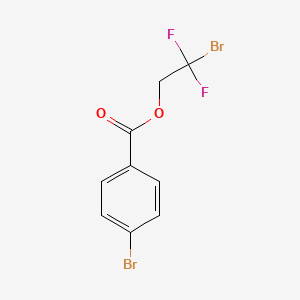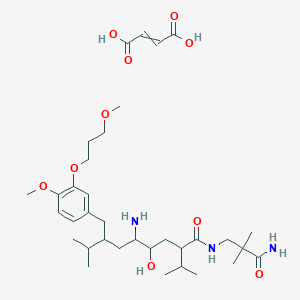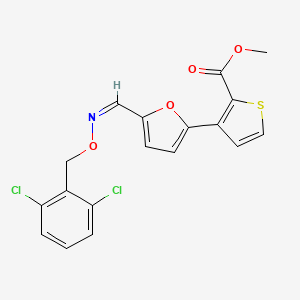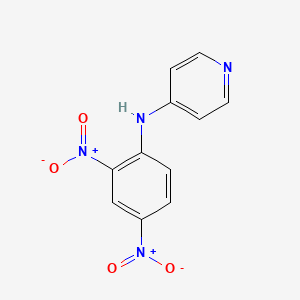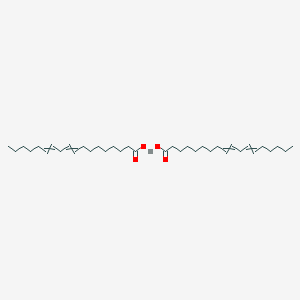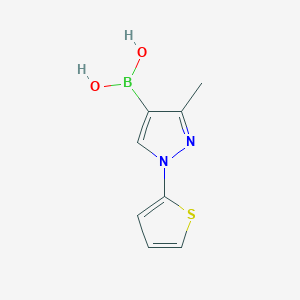
(3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a pyrazole ring, which is further substituted with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using boronic acid derivatives under suitable conditions. For instance, the use of bis(alkoxo)palladium complexes can facilitate the direct C-H arylation of thiophenes .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to achieve efficient production. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization, can also be considered .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions, to form new C-C bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce oxidized derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its incorporation into these materials can enhance their performance and stability .
Mécanisme D'action
The mechanism of action of (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s structure allows it to interact with various molecular pathways, potentially modulating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrazole-containing molecules. Examples include:
- (3-Methyl-1-(phenyl)-1H-pyrazol-4-yl)boronic acid
- (3-Methyl-1-(furan-2-yl)-1H-pyrazol-4-yl)boronic acid
Uniqueness
What sets (3-Methyl-1-(thiophen-2-yl)-1H-pyrazol-4-yl)boronic acid apart is its combination of a thiophene ring with a pyrazole and boronic acid group. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H9BN2O2S |
|---|---|
Poids moléculaire |
208.05 g/mol |
Nom IUPAC |
(3-methyl-1-thiophen-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-7(9(12)13)5-11(10-6)8-3-2-4-14-8/h2-5,12-13H,1H3 |
Clé InChI |
CEGWHCQLLMLVOI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1C)C2=CC=CS2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


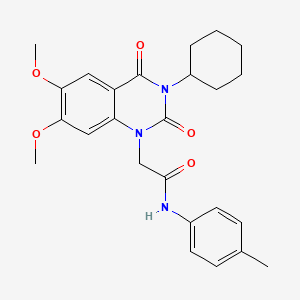

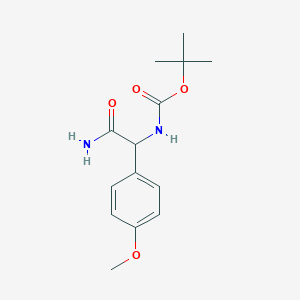
![8-(4-butylphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14094286.png)
![Propanedioic acid, 2-[(1R)-1-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-nitroethyl]-, 1,3-dimethyl ester](/img/structure/B14094291.png)
![5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094294.png)
![8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094308.png)
![5-(2,4-dichlorophenyl)-4-{[(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14094309.png)
![7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one]](/img/structure/B14094320.png)
